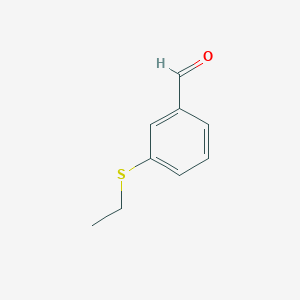

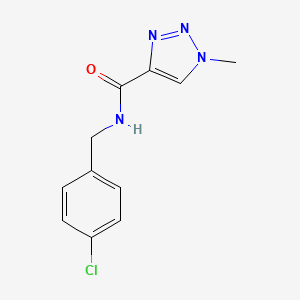

3-(Ethylsulfanyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

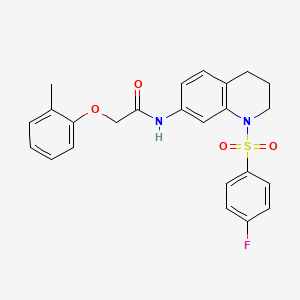

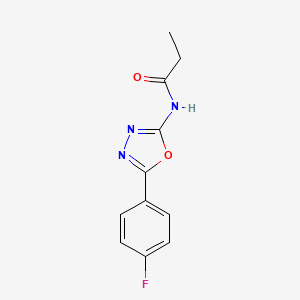

3-(Ethylsulfanyl)benzaldehyde, also known as 3-ethanethiolbenzaldehyde, is an organic compound with a molecular formula of C8H8OS. It is a colorless liquid that is soluble in water and ethanol. It is used in a variety of applications, including as a synthetic intermediate in the production of pharmaceuticals and other compounds, as a catalyst for various reactions, and as a reagent for the synthesis of various organic compounds. It is also used in the preparation of certain polymers and in the manufacture of dyes and pigments.

Scientific Research Applications

3-(Ethylsulfanyl)benzaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polymers, dyes, and pigments. It has also been used as a catalyst in a number of reactions, including the reaction of ethanethiol with benzaldehyde to form 3-(Ethylsulfanyl)benzaldehydelbenzaldehyde. In addition, it has been used in the synthesis of various pharmaceuticals and as a reagent for the synthesis of various organic compounds.

Mechanism of Action

Target of Action

It’s known that benzaldehyde derivatives can target cellular antioxidation components of fungi

Mode of Action

Benzaldehyde, a related compound, is known to bind chemically to cellular macromolecules, particularly to free amino groups . It’s plausible that 3-(Ethylsulfanyl)benzaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

Benzaldehyde derivatives are known to disrupt cellular antioxidation . This disruption could potentially affect various biochemical pathways, leading to downstream effects such as inhibition of fungal growth .

Pharmacokinetics

Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It’s rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine

Result of Action

Benzaldehyde derivatives are known to inhibit fungal growth by disrupting cellular antioxidation

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Ethylsulfanyl)benzaldehyde in laboratory experiments include its low cost, availability, and ease of use. It is also a relatively stable compound, making it suitable for a variety of applications. The main limitation of using this compound in laboratory experiments is its volatility, which can lead to losses during storage and handling.

Future Directions

The potential future directions for 3-(Ethylsulfanyl)benzaldehyde include further research into its mechanism of action and biochemical and physiological effects. In addition, further research into its use as a catalyst in various reactions and as a reagent for the synthesis of various organic compounds could lead to new applications. Finally, further research into its potential toxicity and carcinogenicity could lead to improved safety protocols when using this compound.

Synthesis Methods

3-(Ethylsulfanyl)benzaldehyde can be synthesized in several ways. One method involves the reaction of ethanethiol with benzaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of ethanethiol with benzoyl chloride in the presence of a base, such as sodium hydroxide. A third method involves the reaction of ethanethiol with benzoyl bromide in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name |

3-ethylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHDZAYFYCZTCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

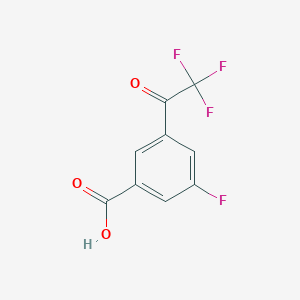

![2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B2801960.png)

![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)